REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([CH2:8][OH:9])[CH:5]=[CH:6][CH:7]=1.FC(F)(F)[C:13](O)=[O:14].FC(F)(F)C([O-])=O.[Tl+].[Cl-].[Li+].[O-2].[Mg+2]>[Pd](Cl)Cl.CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:13](=[O:14])[O:9][CH2:8][C:4]=2[C:3]=1[CH3:10] |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=C(C=CC1)CO)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
thallium trifluoroacetate
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F.[Tl+]
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
palladium(II) chloride
|
Quantity
|
529 mg
|
Type
|
catalyst
|
Smiles
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[Pd](Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
WAIT
|
Details
|
the residue was pumped under high vacuum for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
removal of TFA
|
Type
|
CUSTOM
|
Details
|
The reaction was flushed with CO twice
|
Type
|
CUSTOM
|
Details
|
kept under CO at room temperature
|
Type
|
CUSTOM
|
Details
|
within 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
To this solution was added ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to precipitate the salts
|
Type
|
FILTRATION
|
Details
|
The black solution was filtered through a Celite® diatomaceous earth pad
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=C(C(OC2)=O)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |